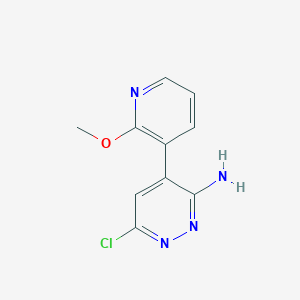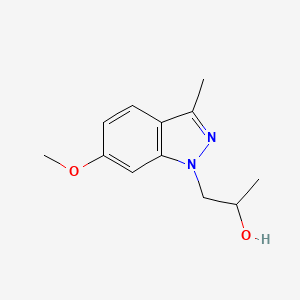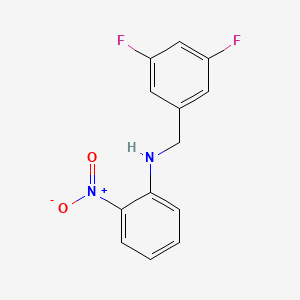
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is a heterocyclic compound that contains both pyridazine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxy-3-pyridylamine with 6-chloro-3-pyridazinone under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazinyl derivatives.
Applications De Recherche Scientifique
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is unique due to its dual pyridazine and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H9ClN4O |
|---|---|
Poids moléculaire |
236.66 g/mol |
Nom IUPAC |
6-chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-16-10-6(3-2-4-13-10)7-5-8(11)14-15-9(7)12/h2-5H,1H3,(H2,12,15) |
Clé InChI |
AHBJRDSGQIPTAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)C2=CC(=NN=C2N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B8305828.png)


![5-[4-(2-Carboxy-ethyl)-phenyl]-pyridine-2-carboxylic acid](/img/structure/B8305852.png)

![4-[(4-chlorophenyl)methyl]-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B8305868.png)


![N-[(1S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine](/img/structure/B8305896.png)
![4-[(Benzofuran-2-ylmethyl)amino]-phthalic acid](/img/structure/B8305909.png)


